molecular formula C23H28ClN3O9 B14760272 Pomalidomide-acetamido-O-PEG3-C2-Cl

Pomalidomide-acetamido-O-PEG3-C2-Cl

Cat. No.: B14760272
M. Wt: 525.9 g/mol
InChI Key: ZUWQDQRBBVEPFU-UHFFFAOYSA-N
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Description

Pomalidomide-acetamido-O-PEG3-C2-Cl is a synthetic compound that incorporates a Pomalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-acetamido-O-PEG3-C2-Cl involves multiple steps, starting with the preparation of the Pomalidomide core. This is followed by the attachment of the PEG linker and the final functionalization with the acetamido and chloro groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis platforms and high-throughput screening to optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-acetamido-O-PEG3-C2-Cl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pomalidomide-acetamido-O-PEG3-C2-Cl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pomalidomide-acetamido-O-PEG3-C2-Cl involves its role as a cereblon ligand in the PROTAC technology. It recruits the cereblon E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, resulting in the selective degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-acetamido-O-PEG3-C2-Cl is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. The combination of the acetamido and chloro groups with the PEG linker enhances its solubility and bioavailability, making it a valuable tool in drug development and targeted protein degradation .

Properties

Molecular Formula

C23H28ClN3O9

Molecular Weight

525.9 g/mol

IUPAC Name

2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C23H28ClN3O9/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30/h1-3,17H,4-14H2,(H,25,29)(H,26,28,30)

InChI Key

ZUWQDQRBBVEPFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCCl

Origin of Product

United States

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